molecular formula C9H13N B13624074 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane

3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane

Cat. No.: B13624074
M. Wt: 135.21 g/mol
InChI Key: LXAOOFXCXWRONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane is a unique organic compound characterized by its spirocyclic structure. The spiro[3.3]heptane core is a non-coplanar structure that can mimic various substituted phenyl rings in drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane typically involves the N-alkylation of a suitable precursor. One common method is the reaction of a spirocyclic amine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like toluene under phase-transfer catalysis conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The propargyl group can be substituted with other functional groups using reagents like halogens or nucleophiles.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming more complex ring structures.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Propargyl bromide, sodium hydroxide, and phase-transfer catalysts.

    Cycloaddition: Various dienes and dienophiles under thermal or catalytic conditions.

    Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield complex polycyclic structures, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane involves its interaction with molecular targets through its spirocyclic structure. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound being used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane is unique due to its spirocyclic structure, which provides a rigid and non-coplanar framework. This makes it a valuable scaffold in drug design, offering distinct advantages over more flexible or planar structures.

Properties

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

3-prop-2-ynyl-1-azaspiro[3.3]heptane

InChI

InChI=1S/C9H13N/c1-2-4-8-7-10-9(8)5-3-6-9/h1,8,10H,3-7H2

InChI Key

LXAOOFXCXWRONC-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CNC12CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.